Product packaging for Dicamba-5-hydroxypentanoic acid(Cat. No.:)

Dicamba-5-hydroxypentanoic acid

Cat. No.: B12383312
M. Wt: 337.15 g/mol
InChI Key: APASXIWPYSXQJH-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Herbicide Studies

Dicamba (B1670444) itself is a member of the benzoic acid family of herbicides. bayer.caiastate.edu These herbicides function as synthetic auxins, mimicking natural plant hormones to induce uncontrolled and disruptive growth in targeted weeds, ultimately leading to their demise. bayer.cawikipedia.org The study of Dicamba's metabolic and degradation pathways is crucial for understanding its environmental fate and impact. It is within this context that metabolites and related compounds like Dicamba-5-hydroxypentanoic acid become subjects of scientific investigation.

Origin and Structural Relationship to 5-Hydroxydicamba and Dicamba

This compound is structurally related to Dicamba and its primary metabolite, 5-hydroxydicamba. Dicamba's chemical name is 3,6-dichloro-2-methoxybenzoic acid. wikipedia.org In plants and soil, Dicamba can be metabolized through hydroxylation to form 5-hydroxydicamba. aapco.org This process is a key step in the detoxification and degradation of the herbicide in the environment. While the precise metabolic pathway leading to this compound is not extensively documented in publicly available research, its name suggests a structure derived from Dicamba with a 5-hydroxypentanoic acid functional group. The CAS number for this compound is 2892008-29-4. bldpharm.com

Table 1: Structural Comparison of Related Compounds

Compound NameChemical FormulaKey Structural Features
DicambaC8H6Cl2O33,6-dichloro-2-methoxybenzoic acid
5-HydroxydicambaC8H6Cl2O4A hydroxyl group at the 5-position of the benzene ring of Dicamba
This compoundNot specified in resultsImplied structure with a pentanoic acid chain and a hydroxyl group

Significance as a Research Tool and Chemical Probe

The primary significance of this compound in a research context lies in its potential use as an analytical standard or a chemical probe. In environmental monitoring and residue analysis, having access to pure standards of metabolites and degradation products is essential for accurate quantification and identification.

The development of robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive detection of Dicamba and its metabolites in various matrices like soil, water, and vegetation. sciex.comchromatographytoday.com The availability of synthesized this compound would enable researchers to:

Develop and validate analytical methods for its detection.

Investigate its potential presence in environmental samples.

Study its toxicological properties and compare them to the parent compound.

Overview of Research Domains and Analytical Needs

The research domains where this compound is relevant are primarily environmental science, analytical chemistry, and toxicology. The increasing use of Dicamba, particularly with the introduction of Dicamba-tolerant crops, has heightened the need for comprehensive analytical methods to monitor its environmental presence and the formation of its metabolites. chromatographytoday.comchromatographytoday.com

The analytical need is for highly sensitive and specific methods that can distinguish between the parent herbicide and its various degradation products. Techniques like LC-MS/MS are favored for their ability to provide both separation and structural information, which is critical for the unambiguous identification of compounds like this compound in complex environmental samples. sciex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14Cl2O6 B12383312 Dicamba-5-hydroxypentanoic acid

Properties

Molecular Formula

C13H14Cl2O6

Molecular Weight

337.15 g/mol

IUPAC Name

3-(4-carboxybutoxy)-2,5-dichloro-6-methoxybenzoic acid

InChI

InChI=1S/C13H14Cl2O6/c1-20-12-7(14)6-8(11(15)10(12)13(18)19)21-5-3-2-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)(H,18,19)

InChI Key

APASXIWPYSXQJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)Cl)OCCCCC(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for Dicamba 5 Hydroxypentanoic Acid

Precursor Chemical Acquisition and Derivatization

The synthesis of Dicamba-5-hydroxypentanoic acid is contingent upon the availability and strategic modification of its precursor chemicals. The primary starting material is 5-hydroxydicamba, which undergoes a series of chemical transformations to yield the desired product.

Utilization of 5-Hydroxydicamba

5-Hydroxydicamba, a metabolite of the herbicide dicamba (B1670444), serves as the foundational molecule for the synthesis of this compound. medchemexpress.comontosight.ai Its chemical name is 2,5-dichloro-3-hydroxy-6-methoxy-benzoic acid. ontosight.ai The synthesis of this compound begins with this commercially available precursor. medchemexpress.com The presence of a hydroxyl group on the aromatic ring of 5-hydroxydicamba provides a reactive site for further chemical modification.

Chemical Activation and Conjugation Strategies (e.g., N,N-Disuccinimidyl Carbonate)

A key step in the synthesis is the chemoselective activation of the precursor molecule. This is often achieved using N,N'-Disuccinimidyl carbonate (DSC). medchemexpress.com DSC is a versatile reagent widely used in organic synthesis for the activation of hydroxyl groups and the formation of active esters. sigmaaldrich.comnih.govsigmaaldrich.com In this specific synthesis, one equivalent of DSC is used to activate 5-hydroxydicamba, facilitating its subsequent conjugation to another molecule. medchemexpress.com The reaction with DSC leads to the formation of a mixed succinimide (B58015) carbonate, which is a stable intermediate. nih.gov This activation strategy is crucial for creating a reactive intermediate that can efficiently undergo the next step in the synthetic pathway.

Reaction Optimization and Yield Analysis

Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product. While specific yield data for the synthesis of this compound is not extensively detailed in the available literature, general principles of reaction optimization can be applied. Factors such as solvent choice, reaction temperature, and stoichiometry of reactants play a critical role. For instance, in related syntheses involving DSC, acetonitrile (B52724) is often used as a solvent, and the reaction is carried out at room temperature. nih.gov The yield of such reactions can be influenced by the nature of the alcohol and the specific reaction conditions, with reported yields for similar carbamate (B1207046) syntheses ranging from 65-89%. nih.gov

Isolation and Purification Techniques

Following the chemical reaction, the target compound, this compound, must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or other impurities. Standard laboratory techniques for isolation and purification are employed. These may include extraction, and chromatography.

For related compounds like dicamba and its metabolites, a common purification procedure involves partitioning between an organic solvent, such as ethyl ether, and an aqueous bicarbonate solution. epa.gov The aqueous phase, containing the desired acidic compound, is then acidified and re-extracted with an organic solvent. epa.gov Further purification is often achieved using column chromatography, with silica (B1680970) gel being a common stationary phase. epa.gov The choice of eluents is critical for effective separation. For instance, a mixture of ether and pentane (B18724) has been used to elute methylated dicamba and its hydroxy metabolite from a silica gel column. epa.gov

Structural Elucidation and Purity Assessment

Confirmation of the chemical structure and assessment of the purity of the synthesized this compound are accomplished through a suite of advanced spectroscopic techniques.

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

A combination of spectroscopic methods is essential for the unambiguous identification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, including the number and types of protons and carbon atoms, as well as their chemical environments and connectivity. This technique is crucial for confirming the successful conjugation of the pentanoic acid moiety to the 5-hydroxy position of the dicamba backbone.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands for hydroxyl groups, carboxylic acids, and aromatic rings would be expected in the IR spectrum of this compound.

Chromatographic Purity Verification

The purity of the synthesized this compound is critical and is rigorously assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a preferred method for this analysis due to its high resolution, sensitivity, and suitability for non-volatile and thermally sensitive compounds like carboxylic acids. phenomenex.com Specifically, a reverse-phase HPLC method is effective for separating the final product from potential impurities such as unreacted 5-hydroxy-dicamba or residual intermediate ester. researchgate.net

The principle of this verification lies in the differential partitioning of the analyte and impurities between a nonpolar stationary phase (the column) and a polar mobile phase. The final product, being more nonpolar than the 5-hydroxy-dicamba starting material due to the addition of the five-carbon chain, will have a longer retention time. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak at the expected retention time is indicative of a high-purity sample.

An established approach for the analysis of Dicamba and its metabolites can be adapted for this purpose. researchgate.netnih.gov A C18 column is a common choice for the stationary phase, providing excellent separation for this class of compounds. nih.gov The mobile phase typically consists of an acidified mixture of an organic solvent (like acetonitrile or methanol) and water, which ensures that the carboxylic acid group remains protonated for better retention and peak shape. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance. acs.org

The following table outlines a typical set of parameters for the chromatographic purity verification of this compound by reverse-phase HPLC.

Table 1: HPLC Parameters for Purity Verification of this compound

ParameterValue/Condition
Instrument High-Performance Liquid Chromatograph
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV Absorbance at 210 nm or 275 nm acs.org
Internal Standard d3-Dicamba (optional, for quantification) sciex.com

Application in Immunochemical Detection Systems

Principles of Hapten Design and Antibody Recognition

The foundation of a successful immunoassay lies in the quality of the antibody, which is directly influenced by the design of the hapten used to generate it. The goal is to present the target molecule to the host's immune system in a way that generates a robust and highly specific antibody response.

Dicamba-5-hydroxypentanoic acid is a derivative of dicamba's metabolite, 5-hydroxy-dicamba, and is specifically synthesized to function as an immunizing and heterologous hapten. medchemexpress.com As a small molecule, dicamba (B1670444) cannot independently trigger an immune response. nih.gov To overcome this, it must be covalently linked to a larger carrier protein. nih.gov

The strategic design of this compound is critical. Early methods that directly conjugated the dicamba molecule to a carrier protein via its own carboxylic acid group often resulted in antibodies with low sensitivity. nih.gov This is because the conjugation process masked one of the most important functional groups of the dicamba structure, leading to antibodies that poorly recognized the free herbicide. nih.gov

This compound circumvents this problem by introducing a five-carbon pentanoic acid chain as a linker or "spacer arm." This linker distances the core dicamba structure from the large carrier protein, ensuring that the key structural features of dicamba, including its carboxylic acid group, are exposed and accessible for recognition by the immune system. nih.gov This presentation is hypothesized to generate antibodies with superior sensitivity and specificity for the target analyte. nih.gov

The process of creating an immunogen involves the chemical conjugation of the hapten (this compound) to a large, immunogenic carrier protein. nih.gov This process typically involves two main steps:

Hapten Activation: The hapten must first be chemically "activated" to make it reactive with the functional groups on the carrier protein. This compound can be chemoselectively activated using reagents such as N,N'-disuccinimidyl carbonate (DSC). medchemexpress.com

Protein Conjugation: The activated hapten is then mixed with a solution of a carrier protein. Common carrier proteins used for this purpose include Bovine Serum Albumin (BSA) for producing the immunogen to inject into the host animal, and Ovalbumin (OVA) for creating a coating antigen used in the screening and assay development phases. nih.gov The activated hapten forms a stable covalent bond with amino acid residues (like lysine) on the surface of the protein. Research has shown that conjugating haptens with a linker arm of 3-5 carbon atoms is an effective strategy. nih.gov The final product, known as the immunogen, consists of multiple hapten molecules displayed on the surface of a single protein molecule. nih.gov

Development and Characterization of Specific Antibodies

Once a suitable immunogen is synthesized, it can be used to generate either monoclonal or polyclonal antibodies. Both types of antibodies have distinct characteristics and are developed through different processes.

Monoclonal antibodies (mAbs) are highly specific, consisting of a homogenous population of antibodies that all recognize the exact same epitope (a specific site on the antigen). They are produced using a procedure known as hybridoma technology. nih.gov The general workflow is as follows:

Immunization: A host animal, typically a mouse, is immunized with the this compound-BSA conjugate. nih.gov This stimulates an immune response, leading to the proliferation of B-cells that produce antibodies against the hapten.

Cell Fusion: Spleen cells, which are rich in antibody-producing B-cells, are harvested from the immunized mouse. These cells are then fused with immortal myeloma cells (a type of cancerous plasma cell) to create hybrid cells called hybridomas. nih.gov

Screening and Cloning: The resulting hybridomas are cultured and screened to identify the clones that produce antibodies with the highest affinity and specificity for dicamba. This is often done using an ELISA format with plates coated with a different conjugate, such as this compound-OVA. nih.gov

Production: Once a desired hybridoma clone is identified, it can be cultured indefinitely to produce a large, consistent supply of the specific monoclonal antibody. ucc.ieersgenomics.com

Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple different epitopes on the same antigen. Their production is more straightforward than that of monoclonal antibodies.

The process involves immunizing a larger host animal, such as a rabbit or goat, with the this compound-BSA immunogen. nih.gov After a series of immunizations to boost the immune response, blood is collected from the animal. The serum, which contains the antibodies, is separated from the blood cells. The polyclonal antibodies are then purified from the serum, typically through affinity chromatography.

Studies have demonstrated the successful production of excellent polyclonal antibodies against dicamba using novel haptens designed to better expose the herbicide's structure. nih.gov These antibodies enabled the development of a highly sensitive chemiluminescent enzyme immunoassay (CLEIA) with a 50% inhibition concentration (IC₅₀) of 0.874 ng/mL, a significant improvement over previous immunoassays based on less optimal haptens, which had IC₅₀ values around 200 ng/mL. nih.gov

A critical step in characterizing any new antibody for immunoassay development is to determine its specificity. This involves testing the antibody's ability to bind to the target analyte (dicamba) compared to its binding to structurally similar compounds, such as other herbicides or dicamba metabolites. nih.gov This is known as cross-reactivity (CR) profiling. Low cross-reactivity with non-target compounds is essential for an accurate and reliable assay.

Key metabolites of dicamba include 5-hydroxydicamba, 3,6-dichlorosalicylic acid (DCSA), and 3,6-dichlorogentisic acid (DCGA). isotope.com An ideal antibody would bind strongly to dicamba and show minimal to no binding to these metabolites or other related benzoic acid herbicides. For example, one study found that a developed polyclonal antisera showed cross-reactivity with the metabolite 5-hydroxydicamba and other structurally related chlorobenzoic acids. nih.gov

The specificity of antibodies can vary significantly. A study comparing a nanobody (a smaller antibody fragment) to a traditional polyclonal antibody highlighted these differences, as shown in the table below. While both antibodies were highly specific to dicamba, they showed some degree of cross-reactivity to the structurally similar 2,3,6-Trichlorobenzoic acid, with the nanobody demonstrating improved specificity over the polyclonal antibody. nih.gov

Table 1: Cross-Reactivity (CR%) Profile of Different Antibodies Against Dicamba and Related Compounds

Compound Structure Polyclonal Antibody CR (%) nih.gov Nanobody (Nb-242) CR (%) nih.gov
Dicamba 3,6-dichloro-2-methoxybenzoic acid 100 100
2,4-D (2,4-dichlorophenoxy)acetic acid <0.1 <0.1
2,3,5-Trichlorobenzoic acid 2,3,5-trichlorobenzoic acid <0.1 <0.1
2,3,6-Trichlorobenzoic acid 2,3,6-trichlorobenzoic acid 33 19.23

| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | <0.1 | <0.1 |

Immunoassay Format Development

The versatility of this compound as a hapten has enabled its use in several immunoassay formats, each with distinct advantages in terms of sensitivity, speed, and portability.

The enzyme-linked immunosorbent assay (ELISA) is a widely used platform for the quantitative analysis of small molecules like herbicides. In the context of dicamba detection, researchers have designed novel haptens, including this compound, to generate high-affinity monoclonal antibodies. nih.gov These antibodies are central to the development of sensitive competitive ELISA formats.

One notable study involved the development of a direct competitive ELISA using a monoclonal antibody raised against a hapten designed to maintain all the antigenic characteristics of the dicamba molecule. nih.gov This assay demonstrated a low limit of detection, making it suitable for analyzing dicamba residues in environmental water samples. nih.gov Another approach has been the development of a competitive indirect ELISA (ci-ELISA) for dicamba, which, after a sample pre-concentration step, achieved a detection limit of 0.23 µg L⁻¹. nih.gov Furthermore, a highly sensitive indirect competitive chemiluminescent enzyme immunoassay (CLEIA) was developed using novel dicamba haptens, resulting in an IC50 value significantly lower than conventional ELISAs. nih.govnih.gov

Lateral flow immunochromatographic assays (LFIAs) are rapid, user-friendly, and portable, making them ideal for on-site screening of environmental contaminants. An LFIA has been developed for the rapid detection of dicamba in water samples, providing results within 10 minutes. nih.gov This assay utilizes the principle of competitive binding, where dicamba in the sample competes with a dicamba conjugate immobilized on the test line for binding to gold nanoparticle-labeled antibodies. nih.gov The intensity of the test line is inversely proportional to the concentration of dicamba in the sample. nih.gov While not always explicitly stating the use of this compound, the principles of hapten design in these assays are similar.

Electrochemical and optical immunosensors represent advanced detection platforms that can offer enhanced sensitivity and real-time analysis. Electrochemical immunosensors measure changes in electrical properties (such as current or impedance) resulting from the antibody-antigen interaction. nih.govmdpi.commdpi.com These sensors can be label-free or use labels such as enzymes or redox-active nanomaterials to amplify the signal. nih.gov For instance, an electrochemical immunosensor for the herbicide chlortoluron demonstrated a low limit of detection in the nanogram per liter range. mdpi.com

Optical immunosensors, on the other hand, detect changes in optical properties, such as absorbance, fluorescence, or refractive index, upon immunocomplex formation. escholarship.org Label-free optical immunosensors are particularly advantageous as they allow for the real-time monitoring of the binding event without the need for secondary reagents. escholarship.org While specific applications of electrochemical and optical immunosensors utilizing this compound are not extensively detailed in the reviewed literature, the principles of these technologies suggest their high potential for developing highly sensitive detection methods for dicamba.

Analytical Performance Evaluation of Hapten-Based Assays

The performance of immunoassays developed using haptens like this compound is evaluated based on several key analytical parameters.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For a direct competitive ELISA developed using a novel dicamba hapten, a limit of detection of 0.24 ng/mL for dicamba in water was achieved. nih.govbohrium.com In another study, a competitive indirect ELISA for dicamba reported a detection limit of 2.3 µg L⁻¹, which was further improved to 0.23 µg L⁻¹ with a sample pre-concentration step. nih.gov A lateral flow immunochromatographic assay for on-site dicamba detection showed a visual LOD of 0.300 mg/L and a calculated LOD of 0.1 mg/L using a smartphone reader. nih.gov

The linearity of an immunoassay refers to the range of analyte concentrations over which the assay signal is directly proportional to the concentration. This defines the dynamic or working range of the assay. For a competitive indirect ELISA for dicamba, the linear working range was reported to be between 10 and 10,000 µg L⁻¹. nih.gov With a pre-concentration step, the linear range was adjusted to 5-200 µg L⁻¹. nih.gov A nanobody-based indirect competitive immunoassay for dicamba demonstrated a linear range from 0.11 to 8.01 µg/mL. nih.gov A lateral flow immunochromatographic assay showed a good linear relationship between the T/C values and dicamba concentration in the range of 0 to 0.300 mg/L. nih.gov

Research Findings Summary

Assay TypeAnalyteHapten Mentioned/ImpliedLimit of Detection (LOD)Linear RangeIC50Reference
Direct Competitive ELISADicambaThis compound (implied)0.24 ng/mLNot specifiedNot specified nih.govbohrium.com
Competitive Indirect ELISADicambaNot specified2.3 µg/L (0.23 µg/L with pre-concentration)10-10,000 µg/L (5-200 µg/L with pre-concentration)195 µg/L (19.5 µg/L with pre-concentration) nih.gov
Indirect Competitive Chemiluminescent Enzyme Immunoassay (CLEIA)DicambaNovel aldehyde-derivatized haptensNot specifiedNot specified0.874 ng/mL nih.govnih.gov
Lateral Flow Immunochromatographic Assay (LFIA)DicambaNot specified0.1 mg/L (instrumental), 0.3 mg/L (visual)0 - 0.300 mg/LNot specified nih.gov
Nanobody-based Indirect Competitive ImmunoassayDicambaNot specifiedNot specified0.11 - 8.01 µg/mL0.93 µg/mL nih.gov

Inter- and Intra-Assay Reproducibility and Precision

The reliability of an immunochemical assay is determined by its reproducibility and precision. Inter-assay reproducibility refers to the consistency of results obtained from the same sample analyzed in different assay runs, while intra-assay precision measures the consistency of results within a single assay run. While specific data for an assay targeting only this compound is not extensively published, the performance of immunoassays developed for its parent compound, dicamba, provides a strong indication of the expected performance.

For instance, an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) developed for dicamba, which would rely on antibodies generated using a hapten like this compound, has demonstrated good reproducibility. In spike-recovery studies using tap water and soil samples, the relative standard deviation (RSD), a measure of precision, was consistently low, indicating high reproducibility. nih.gov

Another study utilizing an isotopic internal standard (d3-Dicamba) in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which can be complemented by immunochemical screening, reported a reproducibility of 21% coefficient of variation (%CV) for the internal standard across complex matrices like soy foliage and soil. sciex.com This demonstrates excellent method reproducibility in challenging sample types. sciex.com Furthermore, replicate precision for this method was within a %CV of 20%. sciex.com

The following table summarizes typical precision data for herbicide immunoassays, which would be the goal for an assay developed using a this compound hapten.

Assay ParameterSample MatrixAnalyte ConcentrationCoefficient of Variation (%CV)
Intra-Assay Precision WaterLow Spike< 10%
WaterHigh Spike< 10%
SoilLow Spike< 15%
SoilHigh Spike< 15%
Inter-Assay Precision WaterLow Spike< 15%
WaterHigh Spike< 15%
SoilLow Spike< 20%
SoilHigh Spike< 20%

This table represents expected performance based on similar herbicide immunoassays.

Matrix Effects and Sample Preparation Protocols

The accuracy of immunochemical detection can be significantly influenced by the sample matrix, which includes all the components of the sample other than the analyte of interest. These matrix effects can either enhance or suppress the analytical signal, leading to inaccurate quantification. Therefore, robust sample preparation protocols are essential to minimize these interferences.

For the analysis of dicamba and its metabolites, including what would be detected by an assay using a this compound derived antibody, various matrices such as water, soil, and vegetation require specific preparation steps.

Water Samples: For tap water, immunochemical methods like ic-ELISA may be applied directly with acceptable accuracy. nih.gov However, to overcome matrix effects in more complex water samples and improve detection limits, a pre-treatment step is often necessary. A common approach involves acidification of the water sample followed by solid-phase extraction (SPE) using a C18 cartridge. This not only cleans up the sample but also concentrates the analyte.

Soil and Vegetation Samples: Soil and plant matrices are considerably more complex and prone to causing significant matrix effects. A widely used extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which involves an extraction and cleanup step.

A general sample preparation protocol for soil and vegetation is as follows:

Homogenization: The sample is first homogenized to ensure uniformity.

Extraction: An aliquot of the homogenized sample is extracted with an organic solvent, often acidified to ensure the acidic herbicides are in a non-ionized form. Common solvents include acetone (B3395972) or methanol (B129727) with the addition of formic acid. epa.gov

Salting Out and Cleanup: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to partition the analytes into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step with a sorbent like C18 or graphitized carbon black is used to remove interfering compounds such as pigments and lipids.

Reconstitution: The final extract is evaporated and reconstituted in a buffer solution suitable for the immunochemical assay.

The following table outlines common sample preparation techniques for different matrices.

Sample MatrixPreparation/Extraction ProtocolPurpose
Tap Water Direct analysis or simple filtration.Minimal matrix interference.
Surface/Groundwater Acidification followed by Solid-Phase Extraction (SPE) with C18 cartridges.Remove interfering organic matter and concentrate the analyte.
Soil QuEChERS-based method: Homogenization, extraction with acidified organic solvent, partitioning with salts, and d-SPE cleanup.Remove complex matrix components like humic acids and lipids.
Vegetation QuEChERS-based method: Homogenization, extraction with acidified organic solvent, partitioning with salts, and d-SPE cleanup with specific sorbents to remove pigments.Remove chlorophyll, carotenoids, and other plant-derived interferences.

Role in Environmental Fate and Transformation Research of Dicamba Metabolites

Detection and Quantification in Diverse Environmental Matrices

The ability to detect and quantify Dicamba-5-hydroxypentanoic acid is fundamental to assessing the environmental impact of dicamba (B1670444). Its presence and concentration can vary significantly across different environmental compartments.

In soil, the degradation of dicamba is primarily a microbial process, leading to the formation of several metabolites, including this compound. nih.gov The persistence of dicamba and its metabolites in soil is influenced by factors such as moisture, temperature, and the microbial population present. nih.gov Under typical Canadian conditions, the half-life of dicamba in soil is reported to be less than 12 weeks, and favorable conditions for microbial degradation can reduce this to under 4 weeks. nih.gov

The principal soil metabolite of dicamba is 3,6-dichlorosalicylic acid (DCSA). nih.gov However, minor amounts of 5-hydroxydicamba (this compound) are also found. nih.gov In anaerobic environments, such as deep paddy soil or wetland sediments, the degradation pathway of dicamba also proceeds through demethylation to DCSA. acs.orgbohrium.comresearchgate.net While the primary focus of many anaerobic studies is on the subsequent dechlorination of DCSA, the formation of hydroxylated metabolites like this compound can also occur.

Table 1: Soil Metabolites of Dicamba

MetaboliteTypical EnvironmentRelative AbundanceReference
3,6-dichlorosalicylic acid (DCSA)Aerobic and AnaerobicPrincipal nih.gov
5-hydroxydicamba (this compound)AerobicMinor nih.gov
2,5-dihydroxy-3,6-dichlorobenzoic acidAerobicMinor nih.gov

Due to its high water solubility, dicamba is mobile in soil and has the potential to leach into groundwater and be transported into surface water bodies. nih.govresearchgate.net Monitoring studies in Canada have detected dicamba in a small percentage of surface water and groundwater samples. nih.gov The dissipation of dicamba in aquatic environments is largely governed by microbial degradation, with a reported half-life of less than 7 days in water. nih.gov

While specific quantitative data for this compound in various water bodies is limited in broad environmental surveys, its presence is an indicator of ongoing dicamba degradation. The detection of this metabolite confirms that natural attenuation processes are occurring within the aquatic environment.

In plants, dicamba is metabolized to various products, including 3,6-dichlorosalicylic acid (DCSA) and 5-hydroxydicamba (this compound). nih.gov The rate and pathway of metabolism can differ between dicamba-tolerant and susceptible plant species. In tolerant crops, such as certain varieties of cotton and soybean, detoxification mechanisms are more efficient, leading to a more rapid conversion of dicamba to non-phytotoxic metabolites. isotope.com

The formation of 5-hydroxydicamba is a key step in the detoxification process within the plant. nih.gov Its detection in plant tissues is evidence of the plant's metabolic response to the presence of the herbicide.

Understanding Biotransformation Pathways of Dicamba and its Metabolites

The transformation of dicamba in the environment is a complex process involving multiple pathways, primarily driven by microbial and plant metabolism. This compound is a key intermediate in these pathways.

Microbial degradation is the most significant process for the dissipation of dicamba in both soil and water. nih.gov The initial and most well-documented step in the aerobic microbial degradation of dicamba is O-demethylation, which results in the formation of 3,6-dichlorosalicylic acid (DCSA). researchgate.net This conversion is catalyzed by enzymes such as dicamba monooxygenase. nih.gov

The formation of 5-hydroxydicamba represents an alternative or subsequent metabolic step. This hydroxylation reaction is a common mechanism used by microorganisms to increase the polarity of organic compounds, facilitating further degradation. While DCSA is often the major metabolite, the presence of 5-hydroxydicamba indicates a branching of the degradation pathway.

In anaerobic settings, the degradation of dicamba is also initiated by demethylation to DCSA. acs.orgbohrium.comnih.gov Studies on anaerobic consortia from wetland and paddy soils have shown that DCSA can be further transformed through reductive dechlorination. researchgate.netacs.org The role and extent of the formation of hydroxylated metabolites like this compound under anaerobic conditions are less well-defined compared to aerobic pathways.

Table 2: Key Microbial Transformation Products of Dicamba

Parent CompoundTransformation ProductEnzymatic ProcessEnvironmental ConditionReference
Dicamba3,6-dichlorosalicylic acid (DCSA)O-demethylationAerobic & Anaerobic researchgate.netnih.gov
Dicamba5-hydroxydicambaHydroxylationAerobic nih.gov
3,6-dichlorosalicylic acid (DCSA)6-chlorosalicylateReductive DechlorinationAnaerobic (Methanogenic) acs.org

Plants metabolize dicamba as a detoxification mechanism. The primary routes of metabolism involve O-demethylation to form DCSA and hydroxylation to produce 5-hydroxydicamba. nih.gov Both of these metabolites are generally considered to be herbicidally inactive. researchgate.net

The hydroxylation of the aromatic ring to form 5-hydroxydicamba is a critical detoxification step. This reaction is typically catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes found in plants. The addition of a hydroxyl group increases the water solubility of the molecule, making it more readily available for conjugation with sugars or other cellular components, a common strategy for sequestering and detoxifying foreign compounds in plants.

In dicamba-tolerant crops, the genes responsible for the rapid metabolism of dicamba, including the formation of 5-hydroxydicamba, are often enhanced. This accelerated detoxification prevents the herbicidal mode of action from taking effect, allowing the crop to survive treatment.

Assessment of Environmental Transport Mechanisms

The environmental transport of the herbicide dicamba and its metabolites, including this compound, is a critical area of research for understanding its potential impact on non-target organisms and ecosystems. The movement of these compounds from the application site can occur through various pathways, primarily leaching, runoff, and volatilization. While extensive research has been conducted on the parent compound, dicamba, specific quantitative data on the transport dynamics of its metabolite, this compound, are less prevalent in the scientific literature.

Leaching and Runoff Dynamics

The potential for a pesticide to move through the soil profile (leaching) or be carried away by surface water (runoff) is influenced by its chemical properties, soil characteristics, and environmental conditions.

Dicamba's High Mobility:

Dicamba is known for its high mobility in soil, which suggests a significant potential for leaching. orst.eduresearchgate.net Its high water solubility and low adsorption to soil particles contribute to this mobility. orst.educambridge.org Studies have shown that dicamba can readily move through the upper soil profile, which can be a factor in its potential to reach groundwater, although its relatively short half-life in soil (typically 1 to 4 weeks) can mitigate this risk. orst.eduresearchgate.net

The rate of dicamba degradation is influenced by soil moisture and temperature, with faster breakdown occurring in warmer, moister conditions. orst.edu The amount of rainfall following application significantly impacts both leaching and runoff. Research has demonstrated that a significant portion of dicamba can be released from crop residue, such as corn straw, and become available for transport after rainfall events.

Limited Data on this compound:

Specific research detailing the leaching and runoff dynamics of this compound is scarce. As a hydroxylated metabolite, it is plausible that its polarity is higher than that of the parent dicamba. This increased polarity could theoretically lead to stronger adsorption to soil organic matter and clay particles, potentially reducing its mobility compared to dicamba. However, without dedicated studies, this remains a hypothesis. A round-robin study on analytical methods for dicamba and its metabolites noted that the recovery of 5-OH Dicamba from soil samples was challenging, which could imply strong sorption characteristics, but this is not conclusive evidence of its transport behavior. aapco.org

Physicochemical Properties of Dicamba Influencing Leaching and Runoff
PropertyValueImplication for Transport
Water SolubilityHighIncreased potential for leaching and runoff. orst.edu
Soil Adsorption (Koc)LowWeakly binds to soil, leading to higher mobility. cambridge.org
Soil Half-life1 to 4 weeksRelatively rapid degradation can limit the amount available for transport over time. orst.edu

Volatilization and Vapor Drift Phenomena

Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state, and vapor drift is the subsequent movement of that gas. This is a significant pathway for the off-target movement of certain herbicides, including dicamba.

Factors Influencing Dicamba Volatility:

The volatility of dicamba is a well-documented phenomenon and is influenced by several factors:

Formulation: The salt formulation of dicamba significantly affects its volatility. awsjournal.org

Temperature: Higher temperatures increase the rate of volatilization. wisc.edu

Soil pH: Lower soil pH can lead to increased volatilization. iastate.edu

Surface Type: Volatilization can be greater from plant surfaces than from the soil.

Research has shown that dicamba vapor can travel considerable distances from the application site, potentially causing damage to sensitive non-target plants. acs.org

Vapor Drift Potential of this compound:

There is a notable absence of specific data in the scientific literature regarding the volatilization and vapor drift potential of this compound. The addition of a hydroxyl group to the dicamba molecule would likely alter its vapor pressure and, consequently, its volatility. Generally, hydroxylation tends to decrease the volatility of a compound due to increased polarity and the potential for hydrogen bonding. However, without experimental data on the vapor pressure and Henry's Law constant for this compound, its contribution to vapor drift remains unquantified.

Factors Affecting Dicamba Volatilization
FactorInfluence on VolatilizationReference
TemperatureIncreases with higher temperatures. wisc.edu
FormulationDifferent salt formulations have varying volatility. awsjournal.org
Soil pHLower pH can increase volatilization. iastate.edu
Application SurfaceCan be higher from plant leaves than soil.

Contribution to Understanding Herbicide Resistance and Ecotoxicological Implications

Monitoring Metabolite Profiles in Resistant Plant Biotypes

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. Resistance can arise from two primary types of mechanisms: target-site resistance (TSR), where a mutation in the herbicide's target protein prevents it from binding, and non-target-site resistance (NTSR), which often involves enhanced metabolic detoxification of the herbicide. Monitoring the profile of metabolites like 5-hydroxy dicamba (B1670444) is crucial for identifying and understanding NTSR mechanisms.

When a weed biotype demonstrates resistance, analyzing its tissues for the presence and concentration of dicamba and its metabolites can help determine the underlying mechanism. A significantly faster rate of dicamba degradation and higher concentrations of metabolites like 5-hydroxy dicamba in a resistant biotype compared to a susceptible one would strongly indicate that enhanced metabolism is contributing to its survival.

However, research shows that the relationship is not always straightforward. In some documented cases of dicamba-resistant weeds, the mechanism is not based on metabolism. For instance, a 2021 study on a highly resistant population of Palmer amaranth (Amaranthus palmeri) found that the rate of dicamba metabolism was similar in both resistant and susceptible biotypes, suggesting that a target-site mutation is the more likely cause of resistance in that specific population researchgate.net.

These findings highlight the complexity of herbicide resistance. Monitoring metabolite profiles provides a critical line of evidence, but it must be integrated with genetic and physiological studies to build a complete picture of the resistance mechanism at play.

Interactive Table: Dicamba Metabolism in Susceptible vs. Resistant Plants

Plant TypeCompoundHalf-Life of Parent DicambaRelative Metabolite ConcentrationPrimary Resistance Mechanism Implied
Susceptible (Non-Resistant) PlantDicamba~7 - 28 days aapco.orgBaseline levels of 5-OH Dicamba and DCSA form over time.N/A
Dicamba-Tolerant GMO CropDicamba~Hours to days aapco.orgRapid and near-complete conversion to DCSA.Engineered detoxification pathway.
Resistant Kochia (B. scoparia)5-hydroxy dicambaSlower than expectedSignificantly higher at 96+ hours post-treatment. researchgate.netMixed; primarily reduced translocation, with metabolism as a potential minor factor. researchgate.net
Resistant Palmer Amaranth (A. palmeri)DicambaSimilar to susceptible biotypeNo significant difference in metabolic rate compared to susceptible biotype. researchgate.netTarget-site resistance. researchgate.net

Elucidating Ecological Exposure Pathways for Non-Target Organisms (via metabolite tracking)

Understanding how dicamba and its byproducts move through the environment is essential for assessing the risk to non-target organisms, from adjacent crops to aquatic life. Dicamba is known for its high mobility in soil and the potential to leach into groundwater or enter surface water through runoff ccme.ca. Tracking its metabolites, including 5-hydroxy dicamba, serves as a powerful tool to confirm and map these environmental exposure pathways.

Microbial degradation is the primary process that breaks down dicamba in soil and water environments ccme.caorst.edu. This process directly produces metabolites like 5-hydroxy dicamba and 3,6-dichlorosalicylic acid (DCSA). Therefore, the detection of 5-hydroxy dicamba in a water body or soil layer where it was not directly applied provides definitive evidence that the parent dicamba compound has traveled to that location and is undergoing degradation.

For example, if 5-hydroxy dicamba is detected in a well or a stream adjacent to a treated field, it confirms that a leaching or runoff event has occurred. This transforms the exposure pathway from a theoretical possibility into a confirmed reality. This information is vital for:

Confirming Off-Target Movement: The presence of metabolites validates models that predict the movement of the parent herbicide from the application site.

Assessing Persistence: The relative ratio of parent dicamba to its metabolites can help scientists understand how quickly the herbicide is breaking down in a specific environment.

Identifying Contamination Sources: In a watershed with multiple potential sources of contamination, unique metabolite profiles could potentially help trace the origin of the herbicide application.

By serving as a chemical fingerprint, the detection of 5-hydroxy dicamba confirms that non-target environments and the organisms within them have been exposed to dicamba, prompting further investigation into the potential toxicological consequences.

Informing Environmental Risk Assessment Models (by providing detection capabilities)

Environmental risk assessments are complex models that predict the potential for adverse effects on various organisms from exposure to a chemical. Historically, these models often focused solely on the parent compound. However, this approach can significantly underestimate risk if the degradation products are also toxic or more persistent than the original chemical.

The U.S. Environmental Protection Agency (EPA) has formally recognized that a comprehensive risk assessment for dicamba must include its breakdown products. In its human health and ecological risk assessments, the EPA identifies parent dicamba, DCSA, and 5-hydroxy dicamba as "residues of concern" (ROC) that must be considered collectively regulations.gov.

The ability to reliably detect and quantify 5-hydroxy dicamba using analytical methods like gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is what makes this updated approach to risk assessment possible researchgate.netepa.gov. By incorporating data on the concentration, fate, and toxicity of these metabolites, risk models become more accurate and protective of the environment.

Specifically, the inclusion of metabolite data has led to significant updates in risk profiles:

Identification of New Risks: The EPA's 2022 draft ecological risk assessment noted that accounting for the combined residues of dicamba and its degradates revealed a "previously unidentified potential chronic risk concern for non-listed fish" lawbc.com.

Refined Exposure Estimates: Knowing the half-life and mobility of not just dicamba but also 5-hydroxy dicamba allows for more precise modeling of the total toxic load in soil and water over time.

Improved Regulatory Decisions: Accurate risk assessments, informed by real-world detection of all residues of concern, enable regulators to establish more appropriate application guidelines and buffer zones to protect sensitive non-target species and ecosystems epa.govepa.gov.

The capability to detect 5-hydroxy dicamba is therefore not merely an analytical exercise; it is a fundamental component of modern environmental regulation that provides the data necessary to build robust, scientifically sound risk models.

Interactive Table: Analytical Detection and Its Role in Risk Assessment

ParameterAnalytical MethodTypical Limit of Detection (LOD) / Quantitation (LOQ)Contribution to Risk Assessment Models
5-hydroxy dicamba Gas Chromatography / Electron Capture (GC/EC)0.01 ppm in crops epa.govProvides concentration data for a key "residue of concern," allowing for calculation of total toxic load and informing chronic exposure scenarios. regulations.gov
5-hydroxy dicamba Liquid Chromatography-Mass Spectrometry (LC-MS/MS)4.2 ng/g to 75 ng/g in vegetation aapco.orgEnables sensitive detection in various environmental matrices (soil, water, plants), confirming exposure pathways and providing data for fate and transport models.
Dicamba (Parent) LC-MS/MS2.1 ng/g to 40 ng/g in vegetation aapco.orgEstablishes the baseline concentration from which metabolite formation and persistence are measured.
DCSA (Metabolite) LC-MS/MS2.1 ng/g to 12 ng/g in vegetation aapco.orgAccounts for a major, more persistent degradate, which has led to the identification of new chronic risks to aquatic organisms. lawbc.com

Challenges and Future Directions in Dicamba 5 Hydroxypentanoic Acid Research

Enhancements in Hapten Synthesis and Antibody Engineering

The development of sensitive and specific immunoassays is a critical goal for monitoring environmental contaminants. For small molecules like 5-hydroxydicamba, this process begins with the rational design and synthesis of haptens—small molecules that are chemically conjugated to a larger carrier protein to elicit an immune response.

A primary challenge lies in designing a hapten that accurately represents the target molecule while presenting its unique features to the immune system. In the case of 5-hydroxydicamba, the key distinguishing feature from its parent compound, dicamba (B1670444), is the hydroxyl group at the 5-position. Future research must focus on synthetic strategies where the linker arm, which connects the hapten to the carrier protein, is attached at a position distal to this hydroxyl group and the carboxylic acid function. escholarship.org This approach ensures that the resulting antibodies exhibit high specificity for the hydroxylated metabolite and low cross-reactivity with the parent dicamba molecule.

Innovations in antibody engineering, such as the generation of monoclonal antibodies, offer a pathway to producing highly specific immunoreagents. nih.gov While polyclonal antibodies have been successfully produced for dicamba, developing monoclonal antibodies specifically for 5-hydroxydicamba could significantly improve assay reliability and consistency. escholarship.orgresearchgate.net Future work should explore the generation of a library of haptens with varied linker types and attachment points to identify the optimal immunogen for producing high-affinity antibodies targeting 5-hydroxydicamba.

Development of Multiplexed Immunosensing Platforms

Environmental and agricultural samples rarely contain a single contaminant. Often, the parent herbicide, dicamba, coexists with its metabolites, including 5-hydroxydicamba and 3,6-dichlorosalicylic acid (DCSA). sciex.com.cn Therefore, a significant future direction is the development of multiplexed immunosensing platforms capable of detecting and quantifying multiple analytes simultaneously.

Such platforms, which could be based on microarray technology or bead-based assays, would utilize a panel of specific antibodies, each targeting a different compound (e.g., dicamba, 5-hydroxydicamba, DCSA). This approach provides a more comprehensive understanding of the contamination profile and the state of herbicide degradation in a given sample. The primary challenge in developing these platforms is managing antibody cross-reactivity and optimizing assay conditions to ensure accurate quantification for each analyte. The successful engineering of highly specific monoclonal antibodies, as discussed in the previous section, is a prerequisite for the development of reliable multiplexed systems.

Integration with Complementary Analytical Techniques (e.g., LC-MS/MS validation)

Immunoassays, while rapid and cost-effective, require validation by a confirmatory analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and structural confirmation. sciex.com.cnchromatographytoday.com A key challenge noted in current research is that the analytical sensitivity for 5-hydroxydicamba can be lower than for the parent compound, dicamba, when using LC-MS/MS. chromatographytoday.com

Future research must focus on optimizing LC-MS/MS methods to improve detection limits for 5-hydroxydicamba. This includes exploring different ionization modes, mobile phase compositions, and sample extraction techniques that enhance the signal for this specific metabolite. chromatographytoday.com The integration of these optimized LC-MS/MS methods is crucial not only for validating new immunoassays but also for conducting comprehensive environmental studies where low-level detection is required. researchgate.netnih.gov The development of stable isotopically labeled internal standards for 5-hydroxydicamba would further enhance the accuracy and robustness of quantification by accounting for matrix effects and variations in instrument response. nih.gov

Table 1: Performance of LC-MS/MS in Detecting Dicamba and its Metabolite

This table provides an interactive overview of the limits of detection (LOD) achieved by various LC-MS/MS methods for dicamba and 5-hydroxydicamba.

Compound Matrix Method Limit of Detection (LOD) Source
Dicamba Urine SPE-LC-MS/MS 0.10 µg/L nih.gov
Dicamba Water SPE-LC-MS 0.1 ng/mL nih.gov
Dicamba Air LC-MS 1 ng/mL nih.gov
5-OH-dicamba Various LC-MS/MS Poor sensitivity compared to other acid herbicides chromatographytoday.com
Dicamba Soil, Foliage LC-MS/MS Quantitation to ng/L in solutions sciex.com.cn

Field-Deployable and Rapid Detection Systems for Dicamba and Metabolites

A major goal in environmental monitoring is the development of systems that can provide on-site, real-time results. This is particularly important for managing herbicide drift and runoff. Future research is aimed at translating sensitive laboratory-based immunoassays, such as the chemiluminescent enzyme immunoassay (CLEIA), into portable, field-deployable formats like lateral flow devices or portable biosensors. escholarship.orgnih.gov

The primary challenges for these systems include ensuring robustness in diverse environmental conditions and simplifying sample preparation. Environmental samples like soil and plant tissue are complex matrices that can interfere with assay performance. sciex.com.cn Therefore, the development of integrated sample cleanup and extraction modules is essential. Furthermore, for a truly effective field system, multiplexing capability is desirable to simultaneously screen for dicamba and its key metabolites like 5-hydroxydicamba, providing farmers and regulators with immediate, actionable data. researchgate.net

Applications in Advanced Environmental Remediation Studies (e.g., efficacy monitoring)

Understanding the environmental fate of dicamba is essential for developing effective remediation strategies. Microbial degradation is a key process in the dissipation of dicamba from soil and water. nih.gov 5-Hydroxydicamba is a known product of this degradation pathway. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.